(S)-1-Chloro-5-hexen-2-ol

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

(S)-1-Chloro-5-hexen-2-ol (IUPAC: (2S)-1-chlorohex-5-en-2-ol) is a chiral aliphatic chlorohydrin with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol, bearing both a terminal alkene and a stereogenic secondary alcohol center. The compound is classified as a β-chlorohydrin, a class of versatile synthetic intermediates known for their capacity to undergo nucleophilic substitution, ring-closing metathesis, and stereoselective epoxide formation.

Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
Cat. No. B11927485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Chloro-5-hexen-2-ol
Molecular FormulaC6H11ClO
Molecular Weight134.60 g/mol
Structural Identifiers
SMILESC=CCCC(CCl)O
InChIInChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m0/s1
InChIKeyYDIUXTQZSCDIFD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Chloro-5-hexen-2-ol: A Defined Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-1-Chloro-5-hexen-2-ol (IUPAC: (2S)-1-chlorohex-5-en-2-ol) is a chiral aliphatic chlorohydrin with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol, bearing both a terminal alkene and a stereogenic secondary alcohol center . The compound is classified as a β-chlorohydrin, a class of versatile synthetic intermediates known for their capacity to undergo nucleophilic substitution, ring-closing metathesis, and stereoselective epoxide formation [1].

Why (S)-1-Chloro-5-hexen-2-ol Cannot Be Interchanged with Its Racemate, Regioisomer, or Related Enantiomer in Pharmaceutical Synthesis


Direct substitution of (S)-1-Chloro-5-hexen-2-ol with its racemate, the (R)-enantiomer, or regioisomers like 1-chloro-5-hexen-3-ol is scientifically untenable in asymmetric synthesis and pharmaceutical development. Chiral chlorohydrins like (S)-1-Chloro-5-hexen-2-ol are prized for their ability to transfer stereochemical information, which is fundamental to the biological activity of downstream active pharmaceutical ingredients (APIs) [1]. Use of a racemic mixture introduces a 50% impurity of the opposite enantiomer, which can exhibit different biological activity or pharmacological properties, potentially compromising drug efficacy and safety . Similarly, regioisomers possess different steric and electronic environments, leading to divergent reactivity and selectivity in key transformations such as intramolecular cyclizations or cross-coupling reactions . The defined (S)-configuration at the C2 position is therefore not an interchangeable feature but a critical specification for reproducible and intended synthetic outcomes.

Quantitative Differentiation of (S)-1-Chloro-5-hexen-2-ol: Evidence-Based Selection Criteria Against Closest Analogs


Chiral Purity: Defined (S)-Configuration vs. Racemic Mixture or (R)-Enantiomer for Stereochemical Control

(S)-1-Chloro-5-hexen-2-ol is supplied as a single, defined enantiomer with a specified optical purity of ≥95% [1]. In contrast, the racemic mixture of 1-chloro-5-hexen-2-ol contains an equimolar amount of the (R)-enantiomer, which would lead to a 50% loss in theoretical yield of any diastereomeric product or necessitate an additional and costly chiral resolution step. The (R)-enantiomer is also commercially available but has different biological activity, making it a distinct, non-substitutable entity for specific drug target applications .

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Synthetic Versatility: Dual Functional Group Reactivity Compared to Non-Functionalized or Singly-Functionalized Analogs

The presence of both a primary alkyl chloride and a secondary hydroxyl group, along with a terminal alkene, in (S)-1-Chloro-5-hexen-2-ol provides three distinct handles for chemoselective transformations . This contrasts with simpler analogs like 5-hexen-2-ol, which lacks the chlorine leaving group, or 1-chlorohexane, which lacks the alkene and hydroxyl group. The unique combination of functional groups enables sequential or orthogonal reactions, such as ring-closing metathesis to form cyclic ethers or heterocycles followed by nucleophilic substitution, which are not possible with the less functionalized comparators [1].

Synthetic Methodology Ring-Closing Metathesis Nucleophilic Substitution

Documented Utility in Protease Inhibitor Synthesis vs. General Chlorohydrin Applications

(S)-1-Chloro-5-hexen-2-ol has been specifically cited as a chiral building block in the development of protease inhibitors, a class of drugs with critical applications in antiviral (e.g., HCV) and anti-inflammatory therapies . This represents a more defined and high-value application profile compared to many other chiral chlorohydrins, which are described for broader but less specific roles as general epoxide precursors or intermediates [1]. The use in protease inhibitor synthesis implies the compound's stereochemistry and functional group arrangement are particularly well-suited for constructing the peptidomimetic or heterocyclic cores found in these drug classes.

Medicinal Chemistry Protease Inhibitors Antiviral Agents

Optimal Use Cases for (S)-1-Chloro-5-hexen-2-ol: From Asymmetric Synthesis to Targeted Drug Development


Asymmetric Synthesis of Epoxides and β-Aminoalcohols

The defined (S)-stereochemistry of the chlorohydrin can be transferred through an intramolecular SN2 reaction to form a chiral epoxide. This epoxide is a key intermediate for the synthesis of enantiopure β-aminoalcohols, a privileged pharmacophore found in many bioactive molecules [1]. This is a direct application of the chiral purity evidence established in Section 3.

Synthesis of Protease Inhibitor Scaffolds

As noted in Section 3, (S)-1-Chloro-5-hexen-2-ol is a validated building block for protease inhibitors. Its structure, featuring a terminal alkene, allows for diversification via cross-coupling or metathesis to introduce molecular complexity required for potent and selective enzyme inhibition, particularly in antiviral and anti-inflammatory drug discovery programs .

Ring-Closing Metathesis (RCM) for Cyclic Ether and Heterocycle Construction

The terminal alkene in (S)-1-Chloro-5-hexen-2-ol makes it an ideal substrate for ring-closing metathesis (RCM) when coupled with a second alkene moiety. This approach is a powerful method for constructing chiral oxygen- and nitrogen-containing heterocycles, such as tetrahydrofurans and pyrrolidines, which are common structural elements in natural products and pharmaceuticals . This leverages the unique combination of functional groups identified in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Chloro-5-hexen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.